
Phenyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound. It is related to 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide . The molecular formula of the latter is C13H18N2O3S, and its molecular weight is 282.36 .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string, a form of notation that describes the structure using short ASCII strings. The SMILES string for 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide is CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N . This gives a high-level description of the compound’s structure, but a detailed analysis would require more specific data.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be described by various parameters such as molecular weight, molecular formula, etc. For instance, the molecular weight of 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide is 282.36, and its molecular formula is C13H18N2O3S .Wissenschaftliche Forschungsanwendungen
Biological Activity and Receptor Agonism
A series of novel (4-piperidin-1-yl)-phenyl sulfonamides, closely related in structure to the queried compound, was prepared and evaluated for their biological activity on human beta(3)-adrenergic receptors (AR). These compounds showed potent full agonism at the beta(3) receptor, highlighting their potential utility in therapeutic applications targeting these receptors (Hu et al., 2001).
Enzyme Inhibition
Research into N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, which share a functional group similarity with the queried compound, revealed their potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds were synthesized and evaluated for their enzyme inhibition activities, indicating their potential for treating diseases associated with AChE and BChE enzymes (Khalid et al., 2014).
Pharmacological Properties
A study on benzamide derivatives with a piperidine ring explored their effects on gastrointestinal motility. The research identified compounds that accelerated gastric emptying and increased the frequency of defecation, suggesting potential applications in treating gastrointestinal disorders (Sonda et al., 2004).
Anticancer Activity
Compounds featuring the piperidine-4-carboxamide structure were synthesized and evaluated for their anticancer activity. This research aimed to identify new therapeutic agents that could efficiently block the formation of blood vessels in vivo, crucial for cancer treatment. Among these compounds, certain derivatives showed significant anti-angiogenic and DNA cleavage activities, which could be beneficial in developing new anticancer therapies (Kambappa et al., 2017).
Anti-HIV Activity
In the quest for new treatments for HIV-1, derivatives of piperidine-4-carboxamide, like the one you're interested in, have shown promising results. For instance, TAK-220, a compound within this class, demonstrated high CCR5 binding affinity and potent inhibition of membrane fusion, indicating its potential as a therapeutic agent against CCR5-using HIV-1 strains (Imamura et al., 2006).
Eigenschaften
IUPAC Name |
phenyl 4-[[(1-methylsulfonylpiperidine-4-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c1-29(26,27)23-13-9-17(10-14-23)19(24)21-15-16-7-11-22(12-8-16)20(25)28-18-5-3-2-4-6-18/h2-6,16-17H,7-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVNXRXMEPUCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
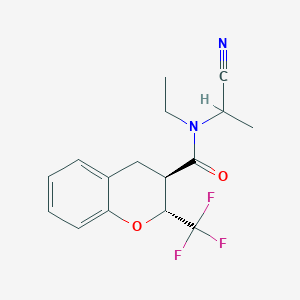
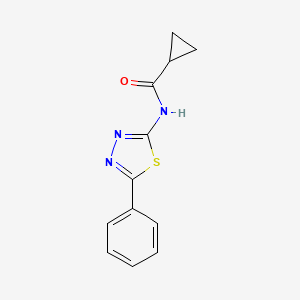

![methyl 2-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2726488.png)
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide](/img/structure/B2726489.png)
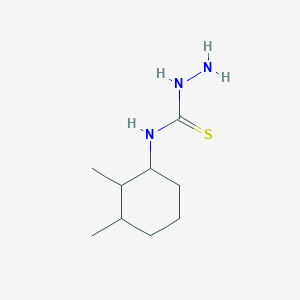

![8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride](/img/structure/B2726495.png)

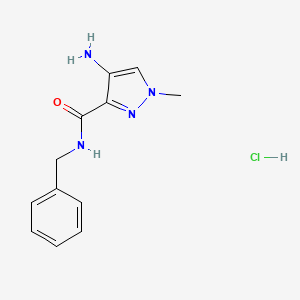
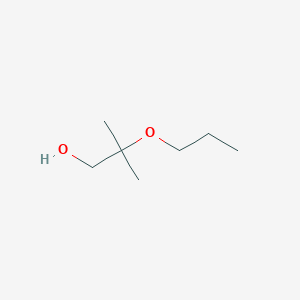
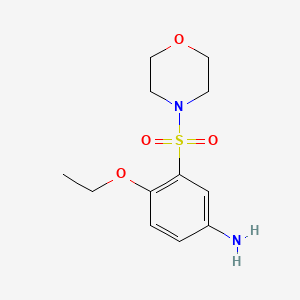
![4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid](/img/structure/B2726503.png)
![Tert-butyl 2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2726506.png)
